Methyl 3-aminobutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

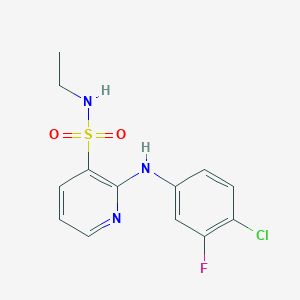

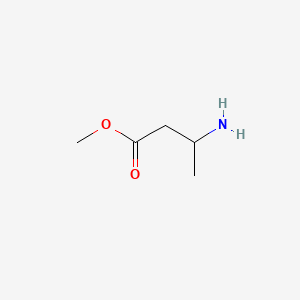

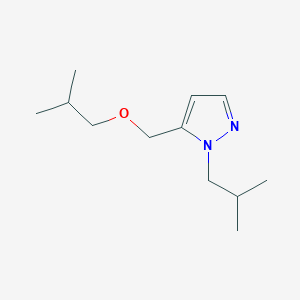

Methyl 3-aminobutanoate, also known as ®-Methyl 3-aminobutanoate, is a chemical compound with the molecular formula C5H11NO2 . It is a useful reactant for the stereoselective synthesis of N-Unprotected β-Amino Esters . The compound is typically a colorless to yellow liquid .

Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . Its molecular weight is approximately 117.15 Da .Physical And Chemical Properties Analysis

This compound has a density of approximately 1.0 g/cm3 . It has a boiling point of around 159.8°C at 760 mmHg . The compound has a molar refractivity of 30.5±0.3 cm3 . It has 3 freely rotating bonds . The polar surface area of the compound is 52 Å2 .Applications De Recherche Scientifique

Enantiomerically Pure 3-Aminobutanoic Acid Derivatives : Research by Seebach and Estermann (1987) has shown methods for preparing enantiomerically pure 3-aminobutanoic acid derivatives, which are valuable in synthetic organic chemistry (Seebach & Estermann, 1987).

Diastereoselective Alkylation : A study by Estermann and Seebach (1988) demonstrated the diastereoselective alkylation of 3-aminobutanoic acid in the 2-position, important for the synthesis of specific amino acid derivatives (Estermann & Seebach, 1988).

Enzymatic Resolution Using Lipase B : Escalante (2008) reported the enzymatic resolution of methyl 3-aminobutanoate derivatives using lipase B from Candida antarctica, a significant method for obtaining optically pure enantiomers (Escalante, 2008).

Synthesis and Biological Activity : Yancheva et al. (2015) synthesized novel N-(α-bromoacyl)-α-amino esters containing this compound derivatives and investigated their biological activities, highlighting the compound's potential in biomedical applications (Yancheva et al., 2015).

Enzymatic Hydrolysis for Difluoro Amino Acids : A study by Ayi, Guedj, and Septe (1995) explored the enzymatic hydrolysis of methyl 3,3-difluoro-2-amino esters, leading to the preparation of difluoro amino acids and derivatives, important for pharmaceutical research (Ayi, Guedj, & Septe, 1995).

Derivatives in Antiamnestic Activity Research : Mişchenko et al. (2021) conducted a study on derivatives of 4-aminobutanoic acid, including this compound, for antiamnestic activity, suggesting potential in memory-related therapeutic research (Mişchenko et al., 2021).

Safety and Hazards

Mécanisme D'action

Target of Action

Methyl 3-aminobutanoate is a chemical compound with the molecular formula C5H11NO2 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that the compound is involved in certain enzymatic reactions , but the specifics of its interaction with its targets and the resulting changes are not well-documented

Biochemical Pathways

Aldehyde dehydrogenases (ALDHs) are known to metabolize a wide range of endogenous and exogenous aliphatic and aromatic aldehydes , and this compound could potentially be involved in these pathways.

Analyse Biochimique

Biochemical Properties

It is known that this compound can participate in various biochemical reactions due to its amino and ester functional groups . The amino group can engage in reactions involving proteins, enzymes, and other biomolecules, while the ester group can undergo hydrolysis or other reactions involving the carbonyl group .

Cellular Effects

The specific cellular effects of Methyl 3-aminobutanoate are not well-documented. Given its structure, it is plausible that it could influence cell function by interacting with various cellular components. For instance, it might impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that its effects at the molecular level involve binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of this compound in animal models .

Metabolic Pathways

This compound may be involved in various metabolic pathways, potentially interacting with enzymes or cofactors

Transport and Distribution

It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Propriétés

IUPAC Name |

methyl 3-aminobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-4(6)3-5(7)8-2/h4H,3,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJQZRROQIBFBPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3,4-dimethoxyphenyl)-2-methyl-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2695785.png)

![3-(3,4-Dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B2695791.png)

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(methylsulfonyl)phenyl)methanone](/img/structure/B2695792.png)

![N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2695795.png)

![4-oxo-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)butanamide](/img/structure/B2695799.png)

![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide](/img/structure/B2695801.png)